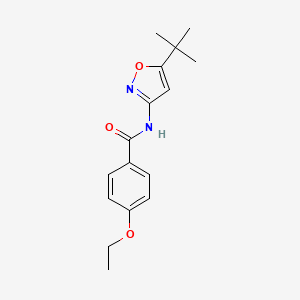![molecular formula C21H23NO3 B5124653 8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)
8-[4-(4-ethoxyphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(4-ethoxyphenoxy)butoxy]quinoline, also known as E-3174, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
8-[4-(4-ethoxyphenoxy)butoxy]quinoline has been extensively studied for its potential applications in scientific research. As a selective inhibitor of ACE, this compound has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. Additionally, this compound has been investigated for its potential to inhibit tumor growth and metastasis in cancer research.
Mécanisme D'action
The mechanism of action of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves its ability to selectively inhibit ACE, which is an enzyme that converts angiotensin I to angiotensin II. By inhibiting ACE, this compound reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to a decrease in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reduce blood pressure and improve cardiac function, this compound has been reported to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to inhibit tumor growth and metastasis in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-[4-(4-ethoxyphenoxy)butoxy]quinoline in lab experiments is its selectivity for ACE inhibition. This allows researchers to specifically target the renin-angiotensin system and study its effects on the cardiovascular system. However, one limitation of using this compound is its potential for off-target effects, as it may also inhibit other enzymes in addition to ACE.
Orientations Futures
There are several future directions for research on 8-[4-(4-ethoxyphenoxy)butoxy]quinoline. One area of interest is the potential for this compound to be used as a therapeutic agent for cardiovascular disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological systems. Finally, the development of new synthesis methods for this compound may lead to improved yields and greater accessibility for researchers.
Méthodes De Synthèse
The synthesis of 8-[4-(4-ethoxyphenoxy)butoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-(4-ethoxyphenoxy)butyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications and has been successfully used to produce this compound in large quantities for research purposes.
Propriétés
IUPAC Name |
8-[4-(4-ethoxyphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-23-18-10-12-19(13-11-18)24-15-3-4-16-25-20-9-5-7-17-8-6-14-22-21(17)20/h5-14H,2-4,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCVCBFQIOHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone hydrobromide](/img/structure/B5124586.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)
![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)

![N,N-diethyl-N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5124618.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)